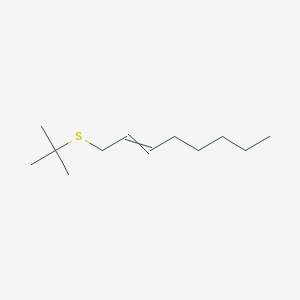

1-(tert-Butylsulfanyl)oct-2-ene

Description

1-(tert-Butylsulfanyl)oct-2-ene is an organosulfur compound characterized by an oct-2-ene backbone substituted with a tert-butylsulfanyl (-S-tBu) group at the 1-position. This structure combines the reactivity of an alkene with the steric and electronic effects of the bulky tert-butylsulfanyl moiety. The tert-butylsulfanyl group likely enhances stability and alters solubility compared to simpler thiols or sulfides, making it relevant for specialized organic reactions or functional materials.

Properties

CAS No. |

104221-12-7 |

|---|---|

Molecular Formula |

C12H24S |

Molecular Weight |

200.39 g/mol |

IUPAC Name |

1-tert-butylsulfanyloct-2-ene |

InChI |

InChI=1S/C12H24S/c1-5-6-7-8-9-10-11-13-12(2,3)4/h9-10H,5-8,11H2,1-4H3 |

InChI Key |

ZFDPJPAYJMGSKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCSC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylsulfanyl)oct-2-ene typically involves the reaction of oct-2-ene with tert-butylthiol in the presence of a suitable catalyst. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild conditions and high efficiency in forming carbon-sulfur bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of environmentally benign reagents and catalysts is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylsulfanyl)oct-2-ene undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as thiolates.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding sulfides.

Substitution: Various sulfur-containing derivatives.

Scientific Research Applications

1-(tert-Butylsulfanyl)oct-2-ene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)oct-2-ene involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Oct-2-ene Derivatives

Oct-2-ene itself is a volatile alkene frequently identified in flavor compounds, such as in traditional Baijiu, where it contributes to aroma profiles . However, 1-(tert-Butylsulfanyl)oct-2-ene differs significantly due to the tert-butylsulfanyl substituent:

- Volatility : The bulky tert-butyl group reduces volatility compared to unsubstituted oct-2-ene, which is highly volatile and abundant in flavor matrices .

- Reactivity : The electron-withdrawing sulfur atom and steric hindrance from the tert-butyl group may slow alkene-related reactions (e.g., hydrogenation or oxidation) compared to oct-2-ene.

Other tert-Butylsulfanyl Compounds

lists structurally related tert-butylsulfanyl compounds, such as 1-(tert-Butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid and 1-(tert-Butylsulfanyl)-2-fluoro-4-nitrobenzene . Key comparisons include:

- Backbone Flexibility : The oct-2-ene chain in This compound offers greater conformational freedom compared to rigid cyclobutane or aromatic backbones in other analogs.

- Functional Group Synergy : In carboxylic acid derivatives (e.g., 1-(tert-Butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid), the sulfanyl group may modulate acidity or metal coordination, whereas in the oct-2-ene derivative, it primarily influences alkene reactivity.

Azoalkane Derivatives

Compounds like 2,3-diazabicyclo[2.2.2]oct-2-ene () share a bicyclic octene framework but replace sulfur with nitrogen-based azo (-N=N-) groups. Key distinctions:

- Electronic Properties : Azo groups impart strong UV-vis absorption and photochemical activity, unlike the sulfur-centered reactivity of This compound .

- Applications: Azo derivatives are studied for photoelectronics and catalysis, whereas tert-butylsulfanyl analogs may find use in organometallic or polymer chemistry due to sulfur’s ligand capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.